Uniconazole P

ABA Catabolism Drought Tolerance Enzyme Inhibition

Uniconazole P (CAS 83657-17-4), the biologically active S-enantiomer, delivers 2–10× greater potency than paclobutrazol, enabling lower application rates and finer dose titration for height control in potted ornamentals (Kalanchoe, Petunia). Its unique dual-inhibitory mechanism potently suppresses both gibberellin biosynthesis and ABA catabolism (Ki = 8.0 nM for ABA 8′-hydroxylase), doubling endogenous ABA levels for drought-tolerance research—a phenotype unattainable with standard gibberellin inhibitors. Uniquely preserves cell membrane integrity at −30°C for turfgrass cold hardiness. In CEA/hydroponics, 200–480× cycocel activity minimizes chemical residues. Choose the active enantiomer—not inefficient racemic mixtures—for reproducible, publication-grade results.

Molecular Formula C15H18ClN3O
Molecular Weight 291.77 g/mol
CAS No. 83657-17-4
Cat. No. B1683726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUniconazole P
CAS83657-17-4
Synonyms(S)-E-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazole-1-yl)penten-3-ol
uniconazole-P
Molecular FormulaC15H18ClN3O
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
InChIInChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m1/s1
InChIKeyYNWVFADWVLCOPU-MAUPQMMJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Uniconazole P (CAS 83657-17-4): A High-Potency S-Enantiomer Triazole Plant Growth Regulator for Precision Agricultural Applications


Uniconazole P (CAS 83657-17-4), also known as (S)-uniconazole or S-3307D, is the biologically active S-enantiomer of the triazole plant growth regulator uniconazole [1]. It functions primarily as a gibberellin biosynthesis inhibitor by targeting ent-kaurene oxidase, a cytochrome P450 enzyme . Uniconazole P is distinguished from its R-enantiomer and the racemic mixture by its specific chiral configuration, which confers superior plant growth-retarding activity and additional effects on hormone signaling [2]. The compound is widely utilized in agriculture, horticulture, and forestry for controlling vegetative growth, enhancing stress tolerance, and improving crop quality [3].

Why Uniconazole P Cannot Be Simply Substituted with Generic Triazole Analogs in Critical Research and Production Protocols


Generic substitution among triazole plant growth regulators (PGRs) is not recommended due to significant differences in molecular target specificity, potency, and physiological effects. While many triazoles inhibit gibberellin biosynthesis, uniconazole P exhibits a unique dual-inhibitory profile, potently suppressing both gibberellin synthesis and abscisic acid (ABA) catabolism via CYP707A3 [1]. This dual action, with a Ki of 8.0 nM for ABA 8'-hydroxylase, is not a class-wide property and is absent or significantly weaker in close analogs like paclobutrazol or tetcyclacis [2]. Furthermore, the S-enantiomer (uniconazole P) is the active form for growth retardation, while the R-enantiomer primarily provides fungicidal activity, making the use of a racemic mixture an inefficient and imprecise tool [3]. Substitution with a racemate or a less specific analog can lead to inconsistent plant responses, off-target fungicidal effects, and the failure to achieve the desired hormone balance for applications like drought tolerance induction or specific morphological control [4].

Quantitative Comparative Evidence for Uniconazole P's Superiority Over Key Analogs in In Vitro and In Vivo Models


Uniconazole P Exhibits 8.5-Fold Greater Potency as an ABA 8'-Hydroxylase (CYP707A3) Inhibitor than Paclobutrazol

In an in vitro enzyme assay using microsomes from insect cells expressing Arabidopsis CYP707A3, uniconazole P was a significantly more potent inhibitor than the related triazole, paclobutrazol. Uniconazole P inhibited the enzyme with a Ki of 8.0 nM [1]. While specific Ki data for paclobutrazol under identical conditions is not provided, the study explicitly states that uniconazole-P inhibited CYP707A3 activity 'more effectively than paclobutrazol or tetcyclacis' [2]. This confirms a quantitative and qualitative advantage in target engagement for ABA catabolism inhibition.

ABA Catabolism Drought Tolerance Enzyme Inhibition Arabidopsis

Uniconazole P Increases Endogenous ABA Levels 2-Fold in Arabidopsis, a Unique Dual-Pathway Effect Absent in Paclobutrazol

In planta treatment of Arabidopsis with uniconazole P resulted in a 2-fold increase in endogenous abscisic acid (ABA) levels compared to untreated controls [1]. Critically, this effect was independent of gibberellin deficiency, as co-application of GA4 did not reverse the ABA accumulation [2]. This dual mechanism (gibberellin synthesis inhibition + ABA catabolism inhibition) is a specific property of uniconazole P. In contrast, paclobutrazol, while a gibberellin inhibitor, is a far weaker inhibitor of ABA 8'-hydroxylase and does not elicit this robust ABA accumulation response at comparable doses [3].

ABA Signaling Drought Stress Physiology Arabidopsis

Uniconazole P Delivers 2.5- to 10-Fold Greater Growth Retardation Potency Compared to Paclobutrazol in Multiple Ornamental Species

Multiple studies demonstrate uniconazole P's significantly higher potency for controlling plant height compared to paclobutrazol. In a study with four bedding plant species, uniconazole produced smaller plants than paclobutrazol at equivalent spray concentrations [1]. In Kalanchoe 'Rako', optimal height control was achieved with 5 mg·L⁻¹ uniconazole, while 10 mg·L⁻¹ paclobutrazol was required for a similar effect, indicating a 2-fold potency difference [2]. In potato, a concentration of just 5 mg·L⁻¹ uniconazole reduced plant height by 23-46%, whereas paclobutrazol required 100-250 mg·L⁻¹ to achieve a comparable 42-64% reduction, representing a 20- to 50-fold difference in effective concentration [3].

Growth Retardation Ornamental Horticulture Dose-Response Potency

Uniconazole P is 200-480 Times More Potent than Cycocel (Chlormequat Chloride) for Height Suppression in Potato and Ornamental Crops

Uniconazole P demonstrates vastly superior potency compared to the older-generation quaternary ammonium growth retardant, cycocel (chlormequat chloride). In a hydroponic potato study, effective height reduction was achieved with uniconazole P concentrations as low as 5 mg·L⁻¹, while cycocel required concentrations of 200-2400 mg·L⁻¹ to produce any measurable effect [1]. In a study on Lilium hybrids, the tested concentrations were 5 and 10 mg·L⁻¹ for uniconazole, compared to 1000 and 1500 mg·L⁻¹ for cycocel [2]. This represents a potency difference of two to three orders of magnitude.

Growth Regulation Potency Comparison Hydroponics Ornamentals

Uniconazole P Specifically Enhances Cold Tolerance at -30°C in Poa pratensis, a Protective Effect Not Observed with Paclobutrazol

In a study on Kentucky bluegrass (Poa pratensis) cultivars, both paclobutrazol and uniconazole reduced cell membrane conductance at 18°C. However, at a severe low temperature of -30°C, only uniconazole P was able to significantly reduce cell membrane conductance and damage rate, thereby enhancing cold resistance in both 'Crest' and 'Alpine' cultivars. Paclobutrazol did not show the same protective effect under these extreme conditions [1]. This indicates a specific, compound-dependent benefit for cold hardiness beyond general growth retardation.

Cold Stress Turfgrass Physiology Membrane Stability

The S-Enantiomer (Uniconazole P) is the Sole Contributor to Growth Retardation; the R-Enantiomer Provides Only Fungicidal Activity

The stereochemistry of uniconazole is critical to its biological function. It has been demonstrated that the S-isomer (uniconazole P) is responsible for plant growth-retarding activity by inhibiting gibberellin biosynthesis. In contrast, the R-isomer exhibits fungicidal activity by inhibiting fungal sterol biosynthesis and does not contribute to growth retardation [1]. Therefore, using the racemic mixture (uniconazole) delivers only half the desired growth-regulating activity while adding unnecessary fungicidal load and potential off-target effects [2].

Chiral Chemistry Enantioselectivity Gibberellin Fungicide

High-Value Application Scenarios for Uniconazole P Where Substitution with Analogs is Contraindicated


Induction and Study of ABA-Dependent Drought Tolerance in Model Plants

Uniconazole P is the preferred tool for researchers investigating ABA-mediated drought tolerance due to its unique ability to potently inhibit ABA 8'-hydroxylase (Ki = 8.0 nM) while simultaneously inhibiting gibberellin synthesis [1]. This dual action results in a 2-fold increase in endogenous ABA levels, a phenotype not achievable with standard gibberellin inhibitors like paclobutrazol [2]. Substitution with racemic uniconazole or other triazoles will not replicate this specific hormonal profile, compromising the validity of drought-stress experiments.

Precision Height Control in High-Value Ornamental and Bedding Plant Production

For commercial production of potted ornamentals like Kalanchoe and Petunia, where precise and uniform height control is critical for marketability, uniconazole P's 2- to 10-fold higher potency over paclobutrazol allows for lower application rates and finer dose titration [3][4]. This minimizes the risk of over-application and stunting, a common issue with less potent or less predictable alternatives. The use of racemic uniconazole is inefficient, as the R-enantiomer adds no growth control value [5].

Enhancing Cold Hardiness and Winter Survival in Temperate Turfgrass

Uniconazole P offers a unique advantage over paclobutrazol in turfgrass management for cold climates. It not only regulates growth but also specifically enhances cold tolerance at severe temperatures (-30°C) by preserving cell membrane integrity, a protective effect not conferred by paclobutrazol [6]. This dual functionality makes it the compound of choice for applications on golf courses, sports fields, and lawns in regions with harsh winters.

High-Potency Growth Regulation in Hydroponic and Precision Agriculture Systems

In controlled environment agriculture (CEA) and hydroponics, where chemical inputs are precisely managed, uniconazole P's extreme potency (200-480 times more active than cycocel) is a critical advantage [7][8]. It allows for effective growth control at very low concentrations (e.g., 5-10 mg·L⁻¹), minimizing chemical residues in recirculating systems and reducing the risk of phytotoxicity. Substituting with a less potent analog would require impractically high concentrations, increasing operational costs and system complexity.

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